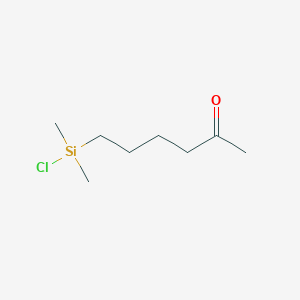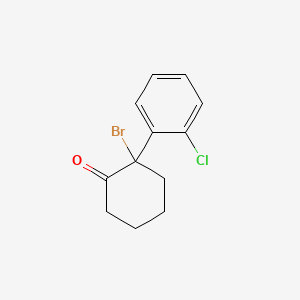
4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation with ethyl halides in the presence of a base such as potassium carbonate.
Addition of the nitrophenyl group: This can be done via a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the bromine atom might participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-ethyl-5-phenyl-1h-pyrazole: Lacks the nitro group.
4-Bromo-1-methyl-5-(4-nitrophenyl)-1h-pyrazole: Has a methyl group instead of an ethyl group.
4-Chloro-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole: Has a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole is unique due to the combination of its substituents, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H10BrN3O2 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
4-bromo-1-ethyl-5-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-11(10(12)7-13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3 |
Clave InChI |
AAUTZJNVMUOJHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)




![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)




![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)


![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
